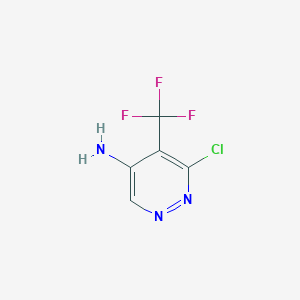
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethyl)-4-pyridazinamine typically involves the introduction of the chloro and trifluoromethyl groups onto the pyridazine ring. One common method involves the reaction of 4-chloro-3-nitropyridazine with trifluoromethylating agents under specific conditions to yield the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridazine ring.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridazine ring.
Aplicaciones Científicas De Investigación
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-(trifluoromethyl)-4-pyridazinamine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.
3-Chloro-5-(trifluoromethyl)pyridazine: Similar structure with the chloro group at a different position.
6-Chloro-4-(trifluoromethyl)pyridazine: Similar structure with the trifluoromethyl group at a different position.
Uniqueness
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridazine ring. This unique arrangement can result in distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H3ClF3N3 |
|---|---|
Peso molecular |
197.54 g/mol |
Nombre IUPAC |
6-chloro-5-(trifluoromethyl)pyridazin-4-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-3(5(7,8)9)2(10)1-11-12-4/h1H,(H2,10,12) |
Clave InChI |
ATXSUUWJJVQZMV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=N1)Cl)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


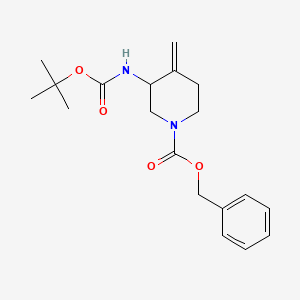
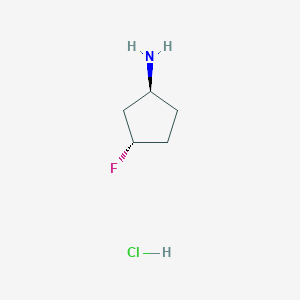

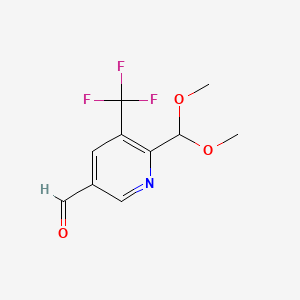
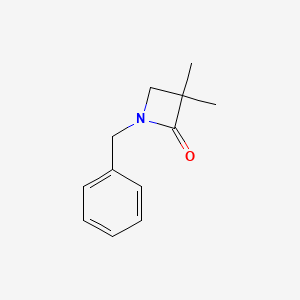
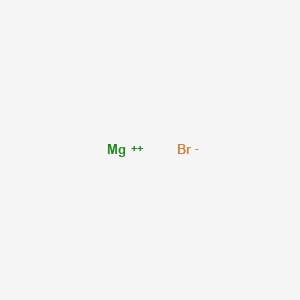

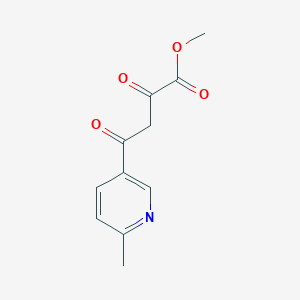
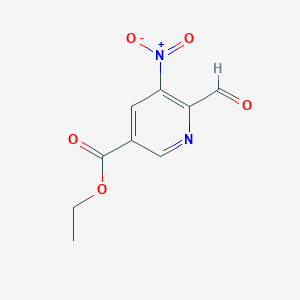
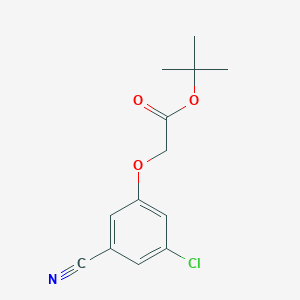
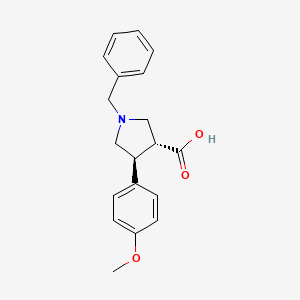
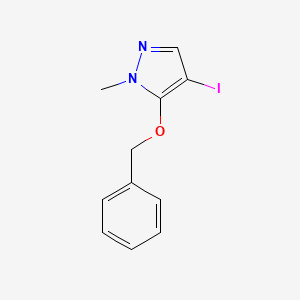
![2-Bromo-8-chloroimidazo[1,2-b]pyridazine](/img/structure/B13915328.png)

